molecular formula C12H10O6 B1316875 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 388119-13-9

2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B1316875
CAS No.: 388119-13-9
M. Wt: 250.2 g/mol
InChI Key: DKELHZLAKMOKAR-UHFFFAOYSA-N
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Description

(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a compound belonging to the coumarin family, known for its diverse biological and pharmacological properties. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with hydroxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of appropriate phenolic precursors with acetic acid derivatives. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate . The reaction is carried out in dry acetone at elevated temperatures.

Industrial Production Methods: Industrial production methods for coumarin derivatives often employ green chemistry principles, such as using environmentally friendly solvents and catalysts. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: (6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxy groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Properties

IUPAC Name

2-(6,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,13-14H,3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKELHZLAKMOKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585884
Record name (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388119-13-9
Record name (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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